- Stereoselective synthesis of stable isotope-labeled L-α-amino acids: biosynthesis of 2H-, 13C-, and 15N-labeled L-serines, Journal of Labelled Compounds and Radiopharmaceuticals, 1991, 29(7), 781-90
Cas no 89232-76-8 (L-Serine-2-13C)
L-Serine-2-13C Chemical and Physical Properties
Names and Identifiers
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- L-Serine-2-13C
- L-SERINE (2-13C)
- L-[2-13C]Serine
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- Inchi: 1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i2+1
- InChI Key: MTCFGRXMJLQNBG-JACJRKFSSA-N
- SMILES: [13C@H](N)(CO)C(=O)O
Experimental Properties
- Melting Point: 222 °C (dec.)(lit.)
L-Serine-2-13C Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | S270993-5mg |
L-Serine-2-13C |
89232-76-8 | 5mg |
$ 242.00 | 2023-09-06 | ||
| TRC | S270993-25mg |
L-Serine-2-13C |
89232-76-8 | 25mg |
$ 1068.00 | 2023-09-06 | ||
| TRC | S270993-50mg |
L-Serine-2-13C |
89232-76-8 | 50mg |
$ 1880.00 | 2023-09-06 | ||
| A2B Chem LLC | AH86806-100mg |
L-SERINE (2-13C) |
89232-76-8 | 98% | 100mg |
$1001.00 | 2024-04-19 |
L-Serine-2-13C Production Method
Production Method 1
L-Serine-2-13C Raw materials
L-Serine-2-13C Preparation Products
L-Serine-2-13C Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on L-Serine-2-13C
L-Serine-2-13C (CAS No. 89232-76-8): An Essential Isotope-Labeled Amino Acid for Advanced Research and Applications
L-Serine-2-13C (CAS No. 89232-76-8) is a crucial isotope-labeled amino acid that has gained significant attention in recent years due to its diverse applications in chemical, biological, and pharmaceutical research. This compound is a stable isotope-labeled form of L-serine, a non-essential amino acid that plays a vital role in various biological processes, including protein synthesis, metabolism, and cellular signaling.
The incorporation of the 13C isotope at the second carbon position of L-serine provides researchers with a powerful tool for tracing metabolic pathways, studying protein dynamics, and developing novel therapeutic strategies. The stable nature of 13C-labeled compounds ensures that they do not undergo radioactive decay, making them safe and reliable for long-term studies.
In the field of metabolomics, L-Serine-2-13C has been extensively used to investigate the metabolic fluxes and pathways involved in various diseases. Recent studies have highlighted its utility in understanding the metabolic reprogramming that occurs in cancer cells. For example, a study published in the journal Nature Communications demonstrated that the use of L-Serine-2-13C allowed researchers to trace the fate of serine in cancer cells, revealing key insights into how these cells utilize serine for rapid proliferation and survival.
Beyond cancer research, L-Serine-2-13C has also shown promise in neurodegenerative diseases. Serine is a precursor to several important neurotransmitters and neuromodulators, such as glycine and D-serine. By using L-Serine-2-13C, researchers can track the synthesis and degradation of these compounds in the brain, providing valuable information on the pathogenesis of conditions such as Alzheimer's disease and Parkinson's disease.
In pharmaceutical research, L-Serine-2-13C is used to optimize drug development processes. The labeled amino acid can be incorporated into drug molecules to study their pharmacokinetics and metabolism in vivo. This information is crucial for designing drugs with improved efficacy and reduced side effects. A recent study published in the journal Pharmaceutical Research utilized L-Serine-2-13C to investigate the metabolic stability of a novel anti-inflammatory drug candidate, demonstrating its potential for clinical applications.
The use of stable isotope-labeled compounds like L-Serine-2-13C also extends to environmental science. Researchers can use these compounds to study the fate and transport of organic pollutants in ecosystems. For instance, a study published in the journal Environmental Science & Technology employed L-Serine-2-13C to trace the biodegradation pathways of a common herbicide, providing insights into its environmental impact.
In addition to its research applications, L-Serine-2-13C has potential therapeutic uses. Serine deficiency disorders are rare genetic conditions characterized by low levels of serine in the body. The administration of labeled serine can help diagnose these conditions by monitoring serine metabolism more accurately. Furthermore, recent studies have explored the use of serine supplementation as a potential treatment for certain neurological disorders.
The production of high-purity L-Serine-2-13C involves sophisticated chemical synthesis techniques and rigorous quality control measures. Leading manufacturers ensure that the compound meets stringent purity standards, making it suitable for use in high-sensitivity analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
In conclusion, L-Serine-2-13C (CAS No. 89232-76-8) is a versatile and essential compound with wide-ranging applications in chemical, biological, and pharmaceutical research. Its stable isotope labeling provides researchers with a powerful tool for tracing metabolic pathways, optimizing drug development processes, and advancing our understanding of various diseases. As research continues to uncover new applications for this compound, its importance in scientific and medical fields is likely to grow even further.